molecular formula C10H8BrNO3 B13205965 2-(4-Bromo-2-oxoindolin-3-yl)acetic acid

2-(4-Bromo-2-oxoindolin-3-yl)acetic acid

Cat. No.: B13205965
M. Wt: 270.08 g/mol
InChI Key: YWECSGWMEMZLIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-oxoindolin-3-yl)acetic acid typically involves the bromination of 2-oxoindoline followed by the introduction of an acetic acid moiety. One common method involves the reaction of 2-oxoindoline with bromine in the presence of a suitable solvent to yield 4-bromo-2-oxoindoline. This intermediate is then reacted with chloroacetic acid under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-oxoindolin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-2-oxoindolin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    2-(2-Oxoindolin-3-yl)acetic acid: Similar structure but lacks the bromine atom.

    2-(4-Chloro-2-oxoindolin-3-yl)acetic acid: Similar structure with a chlorine atom instead of bromine.

    2-(4-Fluoro-2-oxoindolin-3-yl)acetic acid: Similar structure with a fluorine atom instead of bromine.

Uniqueness

2-(4-Bromo-2-oxoindolin-3-yl)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets .

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

2-(4-bromo-2-oxo-1,3-dihydroindol-3-yl)acetic acid

InChI

InChI=1S/C10H8BrNO3/c11-6-2-1-3-7-9(6)5(4-8(13)14)10(15)12-7/h1-3,5H,4H2,(H,12,15)(H,13,14)

InChI Key

YWECSGWMEMZLIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(C(=O)N2)CC(=O)O)C(=C1)Br

Origin of Product

United States

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